
Lipoxin A5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lipoxin A5 is a bioactive lipid mediator derived from eicosapentaenoic acid, a type of omega-3 fatty acid. It is part of the lipoxin family, which are trihydroxytetraene metabolites known for their anti-inflammatory and immunomodulatory properties. This compound is produced by immune cells such as neutrophils and macrophages and plays a crucial role in resolving inflammation and promoting tissue repair .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lipoxin A5 can be synthesized through the enzymatic metabolism of eicosapentaenoic acid. The process involves the action of lipoxygenase enzymes, specifically 5-lipoxygenase and either 12-lipoxygenase or 15-lipoxygenase. These enzymes catalyze the formation of this compound through a series of oxidation and reduction reactions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of eicosapentaenoic acid from natural sources such as fish oil, followed by enzymatic conversion using purified lipoxygenase enzymes. The reaction conditions are carefully controlled to optimize yield and purity. The final product is then purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Lipoxin A5 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine biologische Aktivität und Stabilität unerlässlich.
Häufige Reagenzien und Bedingungen:
Oxidation: this compound kann mit Reagenzien wie Wasserstoffperoxid oder molekularem Sauerstoff in Gegenwart von Katalysatoren wie Lipoxygenase-Enzymen oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Thiole unter milden Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte und epoxidierte Derivate von this compound, die seine biologische Aktivität beibehalten oder verstärken .
Wissenschaftliche Forschungsanwendungen
Inflammatory Diseases
LXA5 has shown promise in treating various inflammatory conditions:
- Acute Lung Injury : Research indicates that LXA5 can mitigate acute lung injury by reducing neutrophil infiltration and promoting tissue repair mechanisms .
- Asthma : In murine models of asthma, LXA5 has been found to decrease airway hyperresponsiveness and eosinophilic inflammation, suggesting its potential as a therapeutic agent for asthma management .
- Chronic Inflammation : Studies have highlighted LXA5's role in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease, where it may help restore balance between pro-inflammatory and anti-inflammatory signals .
Cardiovascular Health
LXA5 has been implicated in cardiovascular health due to its ability to regulate vascular inflammation. It has been shown to induce vasodilation in isolated blood vessels, which could be beneficial in conditions characterized by excessive vascular tone and inflammation, such as hypertension .
Neutrophil Clearance Mechanisms
A study investigated the effects of 15-epi-Lipoxin A5 on neutrophil clearance in localized acute inflammation using mouse models. The findings revealed that this compound significantly increased splenic macrophage efferocytosis and enhanced the exit of neutrophils from exudates, demonstrating its systemic role in resolving inflammation .
Efficacy in In Vivo Models
In vivo studies have demonstrated that LXA5 administration leads to significant reductions in markers of inflammation, such as cytokines and chemokines, when administered during inflammatory challenges like lipopolysaccharide (LPS) exposure . These results underscore LXA5's potential as a therapeutic agent for managing acute inflammatory responses.
Comparative Data Table
Wirkmechanismus
Lipoxin A5 exerts its effects by interacting with specific G-protein-coupled receptors on the surfaces of immune cells, such as neutrophils and macrophages. This interaction triggers a cascade of signaling events that lead to the modulation of various transcription factors, including nuclear factor κB, activator protein-1, and peroxisome proliferator-activated receptor γ. These transcription factors regulate the expression of genes involved in inflammation, immune response, and tissue repair .
Vergleich Mit ähnlichen Verbindungen
Lipoxin A5 ist strukturell und funktionell ähnlich anderen Lipoxinen, wie Lipoxin A4 und Lipoxin B4. Es hat jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:
Lipoxin A4: Sowohl Lipoxin A4 als auch this compound haben entzündungshemmende Eigenschaften, aber this compound wird aus Eicosapentaensäure gewonnen, während Lipoxin A4 aus Arachidonsäure gewonnen wird.
Lipoxin B4: Lipoxin B4 teilt ähnliche biosynthetische Pfade mit this compound, unterscheidet sich jedoch in seinem spezifischen Hydroxylierungsmuster und seiner biologischen Aktivität.
Aspirin-induzierte 15-epi-Lipoxine: Diese sind Epimere von Lipoxinen, die in Gegenwart von Aspirin produziert werden und im Vergleich zu ihren nativen Gegenstücken eine verstärkte entzündungshemmende Wirkung haben
Referenzen
Biologische Aktivität
Lipoxin A5 (LXA5) is a specialized pro-resolving mediator derived from eicosapentaenoic acid (EPA) and is part of the lipoxin family, which plays a crucial role in the resolution of inflammation. This article delves into the biological activities of LXA5, highlighting its mechanisms of action, effects on immune cells, and potential therapeutic applications.
Biosynthesis and Structural Characteristics
LXA5 is synthesized through the enzymatic conversion of EPA by lipoxygenases, specifically 15-lipoxygenase. The structure of LXA5 is characterized by multiple hydroxyl groups that are essential for its biological activity. The compound exhibits significant structural similarity to other lipoxins, such as lipoxin A4 (LXA4), but has distinct functional properties.
1. Anti-inflammatory Effects
LXA5 exerts potent anti-inflammatory effects by modulating leukocyte behavior and promoting the resolution of inflammation. It has been shown to:
- Induce Neutrophil Apoptosis : LXA5 promotes programmed cell death in neutrophils, facilitating their clearance from inflamed tissues. This process is critical in resolving inflammation and preventing chronic inflammatory conditions .
- Enhance Efferocytosis : The compound enhances macrophage-mediated clearance of apoptotic neutrophils, a process known as efferocytosis. This mechanism is vital for restoring tissue homeostasis following inflammation .
2. Vascular Effects
LXA5 has been observed to induce vasodilation in isolated rat tail arteries, indicating its role in regulating vascular tone during inflammatory responses. This vasodilatory effect may contribute to increased blood flow and enhanced delivery of immune cells to sites of inflammation .
LXA5 interacts with specific receptors on immune cells, including the formyl peptide receptor 2 (FPR2), to exert its biological effects. Activation of FPR2 leads to downstream signaling pathways that promote anti-inflammatory responses and inhibit pro-inflammatory cytokine production.
Case Study: Neutrophil Dynamics
In a study involving mouse models, it was demonstrated that exogenous administration of 15-epi-LXA5 significantly augmented the exit of neutrophils from inflamed tissues to the spleen, enhancing macrophage efferocytosis rates in the spleen . This finding suggests that LXA5 not only acts locally but also influences systemic immune responses.
Research Findings and Data Tables
The following table summarizes key research findings related to LXA5's biological activities:
Potential Therapeutic Applications
Given its anti-inflammatory properties, LXA5 holds promise as a therapeutic agent in various inflammatory diseases such as:
- Rheumatoid Arthritis : By promoting resolution pathways, LXA5 could mitigate joint inflammation.
- Atherosclerosis : Enhancing efferocytosis may reduce plaque instability and prevent cardiovascular events.
- Chronic Obstructive Pulmonary Disease (COPD) : Targeting neutrophil dynamics can help manage exacerbations.
Eigenschaften
CAS-Nummer |
95851-20-0 |
---|---|
Molekularformel |
C20H30O5 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
(5S,6S,7E,9E,11Z,13Z,15S,17Z)-5,6,15-trihydroxyicosa-7,9,11,13,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h3-10,13-14,17-19,21-23H,2,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,8-3-,13-9-,14-10+/t17-,18-,19-/m0/s1 |
InChI-Schlüssel |
ZZMKOZNTEJVKRY-MCPYMSAWSA-N |
SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |
Isomerische SMILES |
CC/C=C\C[C@@H](/C=C\C=C/C=C/C=C/[C@@H]([C@H](CCCC(=O)O)O)O)O |
Kanonische SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |
Synonyme |
5,6,15-trihydroxy-7,9,11,13,17-eicosapentaenoic acid lipoxene A lipoxin A5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.